

2-Hydrazinopyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydrazinopyridine**

Cat. No.: **B147025**

[Get Quote](#)

An In-depth Guide to the Properties, Synthesis, and Applications of a Versatile Heterocyclic Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydrazinopyridine**, a pivotal building block in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides an established experimental protocol for its synthesis, and outlines its role in various chemical and biological systems.

Core Properties of 2-Hydrazinopyridine

2-Hydrazinopyridine, also known as 2-pyridylhydrazine, is a versatile organic compound with the CAS Registry Number 4930-98-7.[1][2][3][4] Its unique structure, featuring a hydrazine group attached to a pyridine ring, imparts a high degree of reactivity, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical agents.[5][6]

The key physical and chemical properties of **2-hydrazinopyridine** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	4930-98-7	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₇ N ₃	[1] [3] [4] [7]
Molecular Weight	109.13 g/mol	[1] [3] [4] [7]
Melting Point	41-44 °C	[3] [7] [8]
Boiling Point	90-92 °C at 1 mmHg	[3] [7] [8]
Appearance	White to light beige low melting solid; can also appear as a deep red crystalline substance or a white to yellow to orange powder.	[3] [5] [7]
Solubility	40 g/L in water at 25 °C	[6]
Storage Temperature	2-8 °C	[3] [8]

Experimental Protocol: Synthesis of 2-Hydrazinopyridine

The following section details a common and reliable method for the laboratory-scale synthesis of **2-hydrazinopyridine** from 2-chloropyridine.[\[7\]](#)[\[9\]](#)

Materials and Equipment:

- 2-Chloropyridine
- Hydrazine hydrate
- Ethyl acetate
- Water
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask with reflux condenser

- Heating mantle or oil bath
- Stir plate and stir bar
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus (with ethyl acetate/methanol 8:2 as the mobile phase)

Procedure:

- Reaction Setup: In a round-bottom flask, combine 2-chloropyridine (1 equivalent) with hydrazine hydrate (10 volumes).
- Reaction Conditions: Heat the mixture to 100 °C and stir for 48 hours.
- Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an 8:2 mixture of ethyl acetate and methanol as the eluent.[\[7\]](#) [\[9\]](#) The reaction is complete when the starting material, 2-chloropyridine, is no longer visible on the TLC plate.
- Work-up:
 - Upon completion, allow the reaction mixture to cool to room temperature.
 - Dilute the mixture with water.
 - Transfer the diluted mixture to a separatory funnel and extract the product with ethyl acetate (5 times).
- Isolation and Purification:
 - Combine the organic phases and dry over anhydrous sodium sulfate.
 - Filter to remove the drying agent.

- Concentrate the solution under reduced pressure using a rotary evaporator to yield **2-hydrazinopyridine** as a red oil.[7][9] The reported yield for this procedure is approximately 78%. [7]
- Characterization: The final product can be characterized using techniques such as ^1H NMR and LCMS to confirm its identity and purity.[7][9]

Purification Methods:

For obtaining a higher purity product, **2-hydrazinopyridine** can be further purified by distillation under vacuum or by recrystallization from a mixture of diethyl ether and hexane.[7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **2-hydrazinopyridine** from 2-chloropyridine.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-hydrazinopyridine**.

Biological Activity and Applications

2-Hydrazinopyridine is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including those with potential antitumor and antiviral properties.[5][6]

Key areas of application and research include:

- Pharmaceutical Development: It is a key building block in the development of novel therapeutic agents, particularly anti-cancer drugs.[5]

- Coordination Chemistry: Its ability to act as a ligand allows for the formation of coordination complexes with various metals, which are instrumental in the development of new catalysts.
[\[5\]](#)
- Enzyme Inhibition Studies: **2-Hydrzinopyridine** has been utilized in the study of the active sites of enzymes such as lysyl oxidase and amine oxidases.[\[8\]](#)[\[10\]](#)
- Sensing and Detection: It has been incorporated into novel probes for the fluorescent detection of heavy metal ions like Zn(2+) and Cd(2+).[\[8\]](#)
- Agrochemicals: This compound is also used in the formulation of pesticides and herbicides.
[\[5\]](#)

Safety and Handling

2-Hydrzinopyridine is classified as an irritant.[\[4\]](#) It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[\[4\]](#)[\[8\]](#)

Precautionary Measures:

- Handle in a well-ventilated area.[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[\[8\]](#)[\[11\]](#)
- Avoid breathing dust, fumes, or vapors.[\[11\]](#)
- Wash hands thoroughly after handling.[\[12\]](#)

In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[\[11\]](#)[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2-Hydrazinopyridine [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 8. 2-肼吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Hydrazinopyridine 97 4930-98-7 [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Hydrazinopyridine: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147025#2-hydrazinopyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com